Acid Violet 5
Overview
Description
Acid Violet 5 is a very dark red to black powder . It belongs to the Single azo class . The empirical formula of Acid Violet 5 is C25H20N4Na2O10S3 . It has a molecular weight of 678.62 . The CAS Number of Acid Violet 5 is 10130-48-0 .
Synthesis Analysis
The manufacturing method of Acid Violet 5 involves the diazotization of N-(4-aminophenyl)acetamide and coupling with 4-Hydroxy-5-(phenylsulfonamido)naphthalene-2,7-disulfonic acid .
Molecular Structure Analysis
The molecular structure of Acid Violet 5 is represented by the empirical formula C25H20N4Na2O10S3 . The SMILES string representation is [Na+].[Na+].CC(=O)Nc1ccc(cc1)\N=N\c2c(O)c3c(NS(=O)(=O)c4ccc©cc4)cc(cc3cc2S([O-])(=O)=O)S([O-])(=O)=O .
Physical And Chemical Properties Analysis
Acid Violet 5 is a very dark red to black powder . It has a molecular weight of 678.62 . The dye content is approximately 80% . It has a wavelength of 524 - 530 nm with an extinction coefficient of ≥18000 and a wavelength of 305 - 311 nm with an extinction coefficient of ≥8500 .
Scientific Research Applications
Adsorption and Removal Studies
Acid Violet 5 and related dyes, such as Crystal Violet, are studied extensively in environmental management and waste treatment. One study highlighted the adsorption of Crystal Violet on raw and acid-treated montmorillonite, K10, in aqueous suspension, demonstrating its potential for removing hazardous dyes from solutions (Sarma, Gupta, & Bhattacharyya, 2016). Similarly, another study investigated the effective removal of Crystal Violet dye using magnetic nanostructures based on functionalized polymers, highlighting the use of advanced materials for dye adsorption and removal (Ganea, Nan, Baciu, & Turcu, 2021).
Bioremediation and Environmental Toxicology
In the field of bioremediation, Acid Violet 5's degradation products and their mutagenic properties were studied, providing insights into environmental toxicology and the potential risks associated with dye degradation (Mansour et al., 2009). Another study utilized Pseudomonas putida for the bioremoval of dyes, demonstrating the microbe's efficiency in removing dyes from aqueous solutions, which has significant implications for water treatment processes (Arunarani et al., 2013).
Photocatalytic Degradation
Research on photocatalytic degradation of dyes like Crystal Violet using Ag-doped TiO2 under UV and simulated solar light sheds light on advanced methods for breaking down hazardous dyes in water, thus mitigating environmental pollution (Sahoo, Gupta, & Pal, 2005).
Dyeing Properties and Industrial Applications
The structure and dyeing properties of some anthraquinone violet acid dyes, including those similar to Acid Violet 5, were analyzed to understand their application in industrial dyeing processes, providing valuable information for textile and other related industries (Zhang, Hou, & Tan, 1997).
Medical and Biological Research
In medical research, the use of related compounds for fluorescence detection in cancer diagnostics was explored, such as the inhalation of 5-aminolevulinic acid for detecting early-stage lung cancer, indicating the potential of certain violet dyes in medical imaging and diagnostics (Baumgartner et al., 1996).
properties
IUPAC Name |
disodium;3-[(4-acetamidophenyl)diazenyl]-4-hydroxy-5-[(4-methylphenyl)sulfonylamino]naphthalene-2,7-disulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O10S3.2Na/c1-14-3-9-19(10-4-14)40(32,33)29-21-13-20(41(34,35)36)11-16-12-22(42(37,38)39)24(25(31)23(16)21)28-27-18-7-5-17(6-8-18)26-15(2)30;;/h3-13,29,31H,1-2H3,(H,26,30)(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEGITQOJDSUSE-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=CC=C(C=C4)NC(=O)C)S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4Na2O10S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acid Violet 5 | |
CAS RN |
10130-48-0 | |
Record name | C.I. Acid Violet 5, disodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010130480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium 3-[[4-(acetylamino)phenyl]azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.320 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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